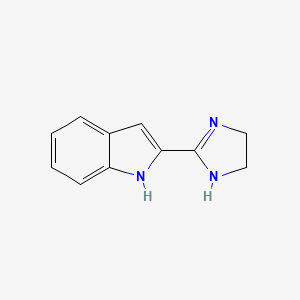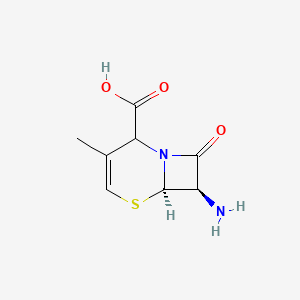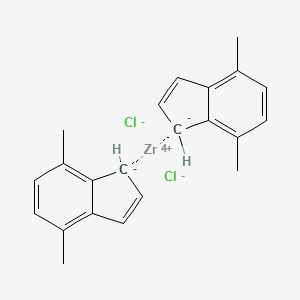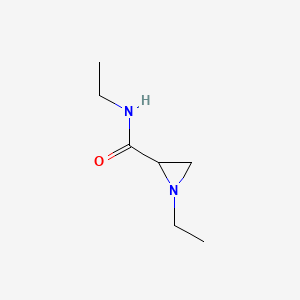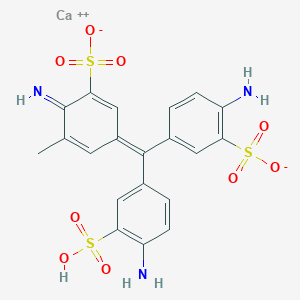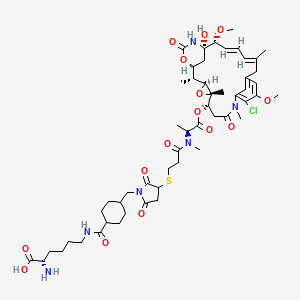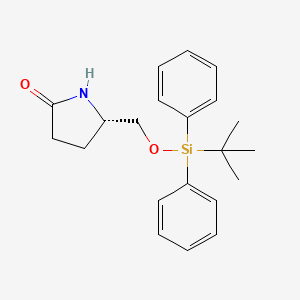
2,6-Octadienal, 8-(acetyloxy)-2,6-dimethyl-, (2E,6E)-
Descripción general
Descripción
“(2E,6E)-2,6-Octadienal” is a chemical compound with the formula C₈H₁₂O . It is a type of fatty aldehyde and has a mass of 124.089±0 dalton . The compound contains a total of 20 bonds, including 8 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, and 1 aldehyde (aliphatic) .
Molecular Structure Analysis
The molecular structure of “(2E,6E)-2,6-Octadienal” includes 20 bonds in total: 8 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, and 1 aldehyde (aliphatic) . The canonical SMILES representation is CC=CCCC=CC=O .Physical and Chemical Properties Analysis
“(2E,6E)-2,6-Octadienal” has an average mass of 124.180 Da and a monoisotopic mass of 124.088814 Da .Safety and Hazards
Propiedades
IUPAC Name |
(3,7-dimethyl-8-oxoocta-2,6-dienyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-10(7-8-15-12(3)14)5-4-6-11(2)9-13/h6-7,9H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODDEHYDMMDDCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)C)CCC=C(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718048 | |
| Record name | 3,7-Dimethyl-8-oxoocta-2,6-dien-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37905-02-5 | |
| Record name | 3,7-Dimethyl-8-oxoocta-2,6-dien-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

